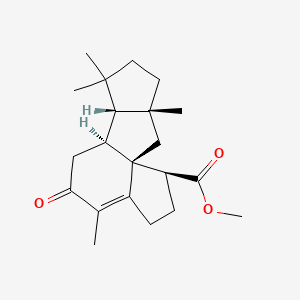
Methyl phomopsenonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl phomopsenonate is a natural product found in Diaporthe amygdali with data available.
Aplicaciones Científicas De Investigación
Biosynthetic Gene-Based Secondary Metabolite Screening
Methyl phomopsenonate, identified from the fungus Phomopsis amygdali, demonstrates the potential of gene-based secondary metabolite screening. The study highlights the role of the geranylgeranyl diphosphate synthase (GGS) gene in diterpene biosynthesis and the process of identifying novel diterpenes through homology-based PCR of GGS genes. This research showcases the possibility of isolating new compounds like methyl phomopsenonate, expanding our understanding of fungal genomic data and the variety of diterpenes it can produce (Toyomasu et al., 2009).
Degradation and Decolorization of Azo Dyes
The degradation and decolorization of azo dyes like Methyl Orange by microbial consortia highlight another application area. This process, utilizing methods like response surface methodology (RSM), demonstrates how methyl phomopsenonate and similar compounds can aid in environmental remediation efforts by efficiently degrading pollutants and reducing their toxicity. The use of enzymatic and microbial methods to degrade these dyes is a step towards sustainable and eco-friendly waste management solutions (Ayed et al., 2010).
Methylation Biomarkers for Clinical Applications
The study of methylation biomarkers, including methyl phomopsenonate, has profound implications in the field of precision medicine. These biomarkers are crucial in various stages of clinical disease management, ranging from risk assessment and early diagnostics to patient care personalization. Although the transition from research to clinical practice faces challenges, the potential impact of these biomarkers in revolutionizing healthcare and personalized treatment is immense (Taryma-Leśniak et al., 2020).
Fumigation and Pest Control
Methyl phomopsenonate and related compounds have shown potential as alternatives to traditional fumigants like methyl bromide. Research indicates that natural methyl ketones, including methyl phomopsenonate, can be effective in controlling various pests. This aligns with the need for environmentally friendly and less toxic alternatives to conventional fumigants, marking a significant advancement in agricultural and storage pest control (Zhu et al., 2018).
Propiedades
Nombre del producto |
Methyl phomopsenonate |
|---|---|
Fórmula molecular |
C21H30O3 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
methyl (1R,2S,9S,10R,14R)-6,11,11,14-tetramethyl-7-oxotetracyclo[7.6.0.01,5.010,14]pentadec-5-ene-2-carboxylate |
InChI |
InChI=1S/C21H30O3/c1-12-13-6-7-14(18(23)24-5)21(13)11-20(4)9-8-19(2,3)17(20)15(21)10-16(12)22/h14-15,17H,6-11H2,1-5H3/t14-,15+,17-,20-,21+/m1/s1 |
Clave InChI |
PYIWJULOBQCXEN-ZCTIPADRSA-N |
SMILES isomérico |
CC1=C2CC[C@@H]([C@]23C[C@]4(CCC([C@H]4[C@@H]3CC1=O)(C)C)C)C(=O)OC |
SMILES canónico |
CC1=C2CCC(C23CC4(CCC(C4C3CC1=O)(C)C)C)C(=O)OC |
Sinónimos |
methyl phomopsenonate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



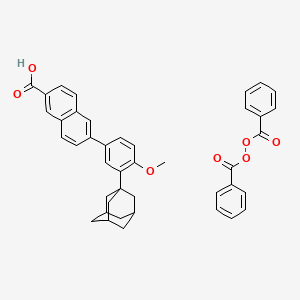
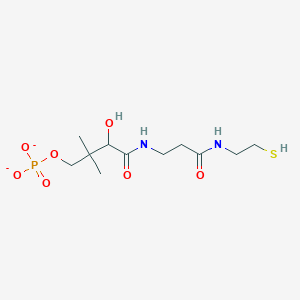
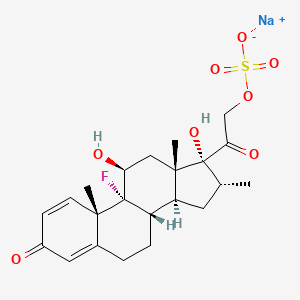
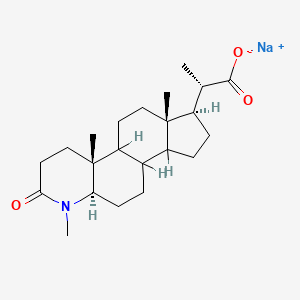
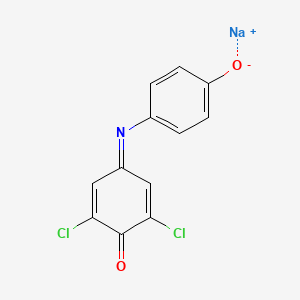
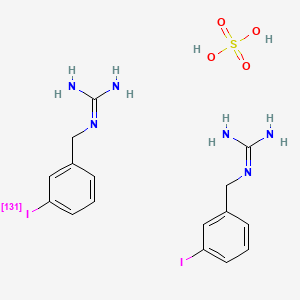
![(2R,3R,4S,5S,6R)-2-[(2R,3R)-3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1261222.png)
![2-[(6-chloro-3-pyridinyl)sulfonylamino]-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B1261223.png)
![acetic acid [(1S)-1-hydroxy-1,10a,12a-trimethyl-8-oxo-2,3,4,4a,4b,5,6,9,10,10b,11,12-dodecahydrochrysen-2-yl] ester](/img/structure/B1261224.png)
![methyl N-(tert-butoxycarbonyl)-3-[2-(2,6-dichlorophenyl)-4-(phenylsulfanyl)-1,2,3,4,4a,8a-hexahydro-6-quinolyl]alaninate](/img/structure/B1261225.png)
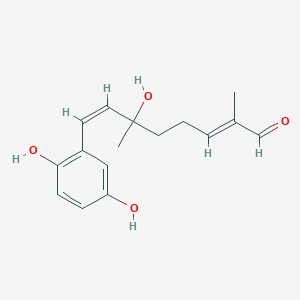
![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-3-[(2E,6S)-2-(hydroxymethyl)-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyocta-2,7-dienoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1261228.png)
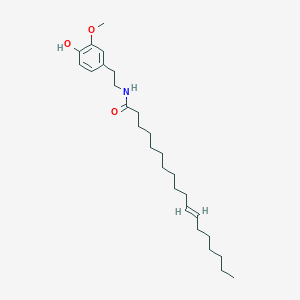
![1-[(11Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine](/img/structure/B1261231.png)